![molecular formula C21H16N2O4 B2985679 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 296266-35-8](/img/structure/B2985679.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound is a derivative of isoquinoline-1,3-dione . Isoquinoline-1,3-dione compounds have attracted extensive attention from synthetic chemists .
Synthesis Analysis
Isoquinoline-1,3-dione compounds are synthesized using diverse methods employing acryloyl benzamides as key substrates . These methods involve different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and depend on the conditions and reagents used. For instance, isoquinoline-1,3-dione compounds can be involved in radical cascade reactions .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It is used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding and other structural properties .
Molecular Biology
In molecular biology, this compound serves as a reagent for DNA sequencing and amplification, gene expression analysis, and studying protein-DNA interactions. It’s particularly useful in assays that require a fluorescent probe or in the development of new biochemical assays .
Drug Discovery
The compound is involved in the early stages of drug discovery, especially in the development of high-throughput screening assays for new drug candidates. Its unique properties make it suitable for creating binding assays, which are critical in the pharmacokinetics and pharmacodynamics studies of new drugs .
Chemical Synthesis
In chemical synthesis, this compound is used as a building block for the synthesis of more complex organic molecules. It’s a key intermediate in the synthesis of various pharmaceuticals and is also used in the development of new synthetic methodologies .
Material Science
In material science, the compound finds application in the development of new materials with specific optical or electronic properties. It can be used in the creation of novel polymers or as a dopant in the fabrication of organic semiconductors .
Analytical Chemistry
Analytical chemists use this compound as a standard or reference material in chromatography, mass spectrometry, and spectroscopy. It helps in the calibration of instruments and in the development of new analytical techniques .
Biochemistry
Biochemists employ this compound in enzyme assays and studies of metabolic pathways. It can act as an inhibitor or activator of certain enzymes, thus helping to elucidate the mechanisms of enzyme action .
Neuroscience
In neuroscience, the compound is used in the study of nerve cell signaling and brain function. It may be used to modulate receptors or ion channels in neuronal cells, aiding in the understanding of neurological diseases and the development of neuropharmaceuticals .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the NS5B polymerase . This enzyme has no functional equivalent in mammalian cells, making it an attractive target for inhibition .
Mode of Action
The compound acts as a selective inhibitor of the NS5B polymerase . It binds to the NS5B non-nucleoside binding site, specifically at Thumb Site II . This interaction occurs during the pre-elongation phase, as demonstrated by crystal structure studies and mutagenesis .
Biochemical Pathways
The compound’s interaction with the NS5B polymerase affects the replication of the Hepatitis C Virus (HCV). By inhibiting the NS5B polymerase, the compound prevents the synthesis of the viral RNA, thereby disrupting the viral life cycle .
Pharmacokinetics
The compound’s effectiveness in hcv replicon assays suggests that it may have suitable bioavailability .
Result of Action
The compound’s action results in the inhibition of HCV replication. By binding to and inhibiting the NS5B polymerase, the compound prevents the synthesis of viral RNA. This disruption of the viral life cycle can potentially lead to a decrease in viral load .
properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-27-15-10-8-14(9-11-15)22-18(24)12-23-20(25)16-6-2-4-13-5-3-7-17(19(13)16)21(23)26/h2-11H,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKOXGBLGMRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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